molecular formula C23H17NO B311529 N-naphthalen-2-yl-4-phenylbenzamide

N-naphthalen-2-yl-4-phenylbenzamide

Cat. No.: B311529
M. Wt: 323.4 g/mol
InChI Key: GCWIUFIWDMBRNO-UHFFFAOYSA-N
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Description

N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a naphthyl group attached to a biphenyl structure, which is further linked to a carboxamide group. Its molecular structure contributes to its stability and reactivity, making it a valuable material in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide typically involves the Ullmann reaction, where 4,4’-diiodobiphenyl reacts with N-phenyl-2-naphthylamine under copper catalysis . The reaction conditions include elevated temperatures and the presence of a base to facilitate the coupling process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale Ullmann reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. In electronic applications, the compound facilitates efficient charge transport due to its high thermal and morphological stability . In biological systems, its mechanism of action may involve binding to specific proteins or enzymes, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide stands out due to its specific structural arrangement, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.

Properties

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

N-naphthalen-2-yl-4-phenylbenzamide

InChI

InChI=1S/C23H17NO/c25-23(24-22-15-14-18-8-4-5-9-21(18)16-22)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-16H,(H,24,25)

InChI Key

GCWIUFIWDMBRNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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